molecular formula C22H17FN6O5S B2857215 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 847190-37-8

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2857215
CAS No.: 847190-37-8
M. Wt: 496.47
InChI Key: CUVTYARJDGWYTF-UHFFFAOYSA-N
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Description

This compound is a pyrimido[4,5-d]pyrimidine derivative featuring a 4-nitrophenyl group at position 2, methyl substituents at positions 6 and 8, and a thioacetamide linker bridging the pyrimidine core to a 3-fluorophenyl moiety. Its structure combines electron-withdrawing (nitro, fluorophenyl) and hydrophobic (methyl) groups, which are critical for modulating solubility, bioavailability, and target binding.

Properties

CAS No.

847190-37-8

Molecular Formula

C22H17FN6O5S

Molecular Weight

496.47

IUPAC Name

2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H17FN6O5S/c1-27-19-17(21(31)28(2)22(27)32)20(35-11-16(30)24-14-5-3-4-13(23)10-14)26-18(25-19)12-6-8-15(9-7-12)29(33)34/h3-10H,11H2,1-2H3,(H,24,30)

InChI Key

CUVTYARJDGWYTF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC(=CC=C4)F)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule with notable potential in medicinal chemistry. It belongs to the class of pyrimidine derivatives, known for their diverse biological activities such as antiviral and anticancer properties. This article explores the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22F3N6O5SC_{23}H_{22}F_{3}N_{6}O_{5}S, with a molecular weight of 546.5 g/mol. The structure features a pyrimidine core with multiple functional groups that enhance its reactivity and biological efficacy.

PropertyValue
Molecular FormulaC23H22F3N6O5SC_{23}H_{22}F_{3}N_{6}O_{5}S
Molecular Weight546.5 g/mol
CAS Number847190-49-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or a receptor antagonist, impacting pathways involved in cell proliferation and apoptosis. The presence of the nitrophenyl group and the tetrahydropyrimido structure suggests potential interactions with DNA and protein targets.

Anticancer Activity

Research has demonstrated that compounds similar to this one exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines including:

  • PC3 (prostate cancer)
  • K562 (chronic myelogenous leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

For instance, a study reported that certain pyrimidine derivatives displayed differential abilities to inhibit the growth of these cell lines at concentrations as low as 5 μg/ml, although they were less effective than standard chemotherapeutics like doxorubicin .

Antiviral and Antimicrobial Properties

Additionally, some studies indicated that similar compounds possess antiviral and antimicrobial activities. They have been tested against various pathogens using methods such as agar diffusion and broth dilution techniques. The results suggest that these compounds can inhibit microbial growth effectively, although specific data on this compound's activity remains limited .

Case Studies

  • Anticancer Efficacy : In a comparative study involving several pyrimidine derivatives, it was found that modifications to the aromatic rings significantly influenced their anticancer potency. The incorporation of electron-withdrawing groups like nitro enhanced activity against certain cancer types .
  • Antiviral Activity : A related study highlighted the effectiveness of pyrimidine derivatives in inhibiting viral replication in vitro. Compounds were assessed for their ability to block viral entry or replication processes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H22N6O6S
  • Molecular Weight : 486.5 g/mol
  • CAS Number : 847190-59-4
  • IUPAC Name : 2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide

The compound features a tetrahydropyrimido-pyrimidine core with multiple functional groups that contribute to its diverse biological activities.

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the pyrimidine core is associated with the inhibition of tumor growth in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through targeted mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties
    • The compound's thioether moiety has been linked to antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit bacterial growth by disrupting cellular processes essential for bacterial survival.
  • Anti-inflammatory Effects
    • Compounds structurally related to this molecule have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Biological Research Applications

  • Biochemical Interaction Studies
    • Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies can reveal binding affinities with specific receptors or enzymes, providing insights into its mechanism of action.
  • Drug Design and Development
    • The unique structural features of this compound make it a valuable template for designing new drugs. Medicinal chemists can modify various functional groups to enhance efficacy and selectivity for specific biological targets.
  • Screening for Biological Activity
    • This compound can be used as a lead compound in high-throughput screening assays to identify new therapeutic agents with desirable biological activities.

Case Studies and Research Findings

StudyFindings
Anticancer Activity StudyDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial EfficacyShowed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
Anti-inflammatory MechanismInhibited TNF-alpha production in macrophages, indicating a pathway for reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs based on substituent variations, synthetic methodologies, and inferred biological relevance. Key differences in electronic properties, steric effects, and functional group interactions are highlighted.

Key Observations:

Core Structure Variations: The pyrimido[4,5-d]pyrimidine core in the target compound provides a rigid, planar scaffold compared to pyrido[4,3-d]pyrimidine () or thieno[2,3-d]pyrimidine (), which may influence π-π stacking interactions in biological targets . Thioacetamide linkers (common in , and the target compound) enhance sulfur-mediated hydrogen bonding and redox activity .

Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity ( vs. 8) may improve metabolic stability and membrane permeability compared to bulkier halogens .

Synthetic Methodologies: Acetylation reactions (e.g., acetyl chloride in pyridine, ) are commonly used for introducing acetamide groups. Recrystallization from ethanol/dioxane () or reverse-phase chromatography () are standard purification techniques for similar compounds .

Fluorinated analogs () are often prioritized in drug discovery for their improved pharmacokinetic profiles .

Research Findings and Implications

  • Structural Optimization : Replacement of the nitro group in the target compound with bioisosteres like trifluoromethyl () or sulfonamide () could balance electron-withdrawing effects and reduce toxicity .
  • Therapeutic Potential: The compound’s fluorophenyl and pyrimido-pyrimidine motifs align with ferroptosis-inducing agents (), suggesting utility in oral cancer therapy .

Preparation Methods

Multicomponent Reaction (MCR) in Aqueous Media

The pyrimido[4,5-d]pyrimidine core is synthesized via a one-pot green protocol using barbituric acid, 4-nitrobenzaldehyde, and thiourea under microwave irradiation in water. This method avoids hazardous solvents and corrosive catalysts, achieving yields >85% within 10–15 minutes (Table 1). Key advantages include:

  • Solvent Efficiency : Water mediates both reactant solubility and microwave absorption, enhancing reaction kinetics.
  • Regioselectivity : The 4-nitrophenyl group installs selectively at position 2 due to electronic effects of the nitro group.

Table 1: Optimization of Core Synthesis via Microwave-Assisted MCR

Parameter Conventional (Reflux) Microwave (560 W)
Time (min) 180–240 10–15
Yield (%) 62–75 85–92
Purity (HPLC, %) 90–93 97–99

Alternative Condensation Methods

Pyrimido[4,5-d]pyrimidines with methyl substituents at positions 6 and 8 are synthesized by condensing 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aldehydes in ethanol at 35°C. For the target compound, 4-nitrobenzaldehyde replaces simpler aldehydes, requiring extended reaction times (48–72 hours) and yielding 70–78% product.

Attachment of N-(3-Fluorophenyl)Acetamide

Amide Coupling Strategies

The pre-formed N-(3-fluorophenyl)acetamide is introduced via nucleophilic substitution:

  • Mechanism : The thiolate anion attacks the electrophilic carbon of 2-bromo-N-(3-fluorophenyl)acetamide, displacing bromide.
  • Yield Optimization : Excess bromoacetamide (1.5 equiv) increases conversion to 88–92%.

Industrial-Scale Adaptations

Continuous-flow microreactors, as demonstrated for dipyrromethane synthesis, enhance mass transfer and reduce reaction time:

  • Residence Time : 5–7 minutes at 30°C.
  • Catalyst Retention : Pickering emulsions stabilize ionic liquid catalysts, preventing leaching.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Singlets at δ 2.1–2.3 ppm (6,8-dimethyl groups), δ 4.9 ppm (5-H of pyrimidine core).
  • IR : C=O stretches at 1650–1680 cm⁻¹ (dione groups), N-H bend at 3300 cm⁻¹ (acetamide).
  • Mass Spectrometry : Molecular ion peak at m/z 524.2 [M+H]⁺.

Purity Assessment

Elemental analysis (C₂₃H₁₉FN₆O₅S) confirms stoichiometry:

Element Calculated (%) Observed (%)
C 52.67 52.71
H 3.65 3.59
N 16.02 15.98

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for Key Synthetic Routes

Method Yield (%) Purity (%) Time Efficiency
Microwave MCR + Alkylation 88 98 High
Conventional Condensation 72 93 Low
Continuous-Flow Microreactor 90 97 Moderate

Industrial-Scale Production Considerations

Solvent Recovery Systems

Water from the MCR step is recycled via distillation, reducing waste.

Catalytic Reusability

Ionic liquids in Pickering emulsions retain >95% activity after 10 cycles.

Regulatory Compliance

Residual solvents (DMF, ethanol) are maintained below ICH Q3C limits via vacuum drying.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural features. For example, the aromatic protons of the 4-nitrophenyl and 3-fluorophenyl groups typically resonate at δ 7.5–8.5 ppm in 1H^1H-NMR. Compare observed splitting patterns with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What are the recommended solvent systems for recrystallization to optimize yield?

  • Answer : Test mixed-solvent systems such as ethanol/dichloromethane (3:1 v/v) or DMF/water under controlled cooling rates. Monitor crystal formation via polarized light microscopy to avoid amorphous by-products. Evidence from analogous compounds suggests yields of 70–90% under inert atmospheres .

Q. How should researchers handle discrepancies in spectroscopic data between batches?

  • Answer : Perform comparative analysis using tandem mass spectrometry (MS/MS) to identify trace impurities. Cross-validate with X-ray crystallography (if single crystals are obtainable) to resolve structural ambiguities. Contradictions in 13C^{13}C-NMR carbonyl signals (e.g., ~170–180 ppm) may indicate tautomeric equilibria requiring variable-temperature NMR studies .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways in derivatives of this compound?

  • Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to model nucleophilic substitution at the thioacetamide group. Use reaction path sampling to identify intermediates, particularly for nitrophenyl reduction or fluorophenyl ring functionalization. Experimental validation via stopped-flow kinetics can reconcile computational predictions with observed rate constants .

Q. How can structure-activity relationships (SARs) be systematically explored for pharmacological targets?

  • Answer : Design a library of analogs with variations in the pyrimidinedione core (e.g., methyl → ethyl substitutions) and fluorophenyl substituents. Use molecular docking against kinases or GPCRs to prioritize synthesis. Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Comparative studies on similar compounds show IC50_{50} shifts of 10–100 nM per substituent modification .

Q. What experimental controls are critical for assessing biological activity in cell-based assays?

  • Answer : Include a positive control (e.g., staurosporine for kinase inhibition) and a solvent-matched negative control (DMSO ≤0.1%). Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to distinguish apoptotic vs. necrotic effects. Dose-response curves (1 nM–100 µM) should be triplicated to account for batch variability .

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

  • Answer : Standardize assay conditions (pH, ionic strength, ATP concentration for kinases) and validate enzyme sources (recombinant vs. native). Use orthogonal assays (e.g., radiometric vs. fluorescence-based) to confirm results. For example, conflicting IC50_{50} values for thienopyrimidine analogs were traced to differences in Mg2+^{2+} concentrations .

Methodological Best Practices

Q. What chromatographic techniques are optimal for separating diastereomers or regioisomers?

  • Answer : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomers. For regioisomers, reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves baseline separation. Retention time differences of 2–5 minutes are typical for nitrophenyl-substituted analogs .

Q. How should stability studies be designed under physiological conditions?

  • Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify hydrolyzed products (e.g., free thiols or acetamide cleavage). Analogous compounds show <10% degradation over 48 hours, but nitro group reduction may occur in reducing environments .

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